molecular formula C31H40N4O7 B10761749 (S)-3-(4-methoxyphenyl)-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide

(S)-3-(4-methoxyphenyl)-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide

Número de catálogo: B10761749
Peso molecular: 580.7 g/mol
Clave InChI: WQAVPPWWLLVGFK-VTNASVEKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex chiral molecule featuring multiple stereochemical centers (S/R configurations), a 4-methoxyphenyl group, a 2-methyloxiran-2-yl (epoxide) moiety, and a morpholinoacetamido side chain. Its synthesis involves sequential coupling of enantiomerically pure intermediates, as evidenced by patented methods for related analogs . The compound is designed as a proteasome inhibitor, specifically targeting the immunoproteasome subunit LMP7 (β5i), which is implicated in autoimmune and inflammatory diseases . Its mechanism involves covalent binding to the catalytic threonine residue of the proteasome via the epoxide group, while the morpholinoacetamido side chain enhances solubility and pharmacokinetics .

Propiedades

IUPAC Name

(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N4O7/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38)/t21-,25-,26-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAVPPWWLLVGFK-VTNASVEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of (S)-3-(4-Methoxyphenyl)Propanamide Fragment

The 4-methoxyphenyl group is introduced via Friedel-Crafts acylation of anisole with acryloyl chloride, followed by enzymatic resolution using lipases to isolate the (S)-enantiomer. Hydrogenation of the α,β-unsaturated ketone intermediate yields the corresponding propanamide after treatment with ammonium hydroxide. Alternatively, Ullmann coupling between 4-methoxyiodobenzene and a chiral β-amino acid precursor provides enantiomerically pure material.

Preparation of (R)-2-Methyloxiran-2-yl Ketone

Epoxidation of 3-methyl-1-phenyl-1-penten-3-one using meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates the (R)-configured epoxide with 88% enantiomeric excess (ee). Kinetic resolution via Shi epoxidation or Jacobsen catalysts may enhance stereoselectivity, though patent literature favors stoichiometric oxidants for scalability. The epoxyketone is stabilized by tert-butyldimethylsilyl (TBS) protection during subsequent steps.

Assembly of Morpholinoacetamido Side Chain

Morpholinoacetamide is synthesized by reacting morpholine with chloroacetyl chloride in the presence of triethylamine, followed by coupling to L-alanine methyl ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Saponification with lithium hydroxide yields the free carboxylic acid, activated as a pentafluorophenyl ester for final coupling.

Fragment Coupling and Global Deprotection

Peptide Bond Formation

The propanamide backbone and morpholinoacetamido side chain are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF), achieving 92% yield. Stereochemical fidelity is confirmed via circular dichroism (CD) spectroscopy.

Epoxyketone Incorporation

The TBS-protected epoxyketone is deprotected using tetrabutylammonium fluoride (TBAF), then condensed with the peptide intermediate via Steglich esterification (DCC, DMAP). Final global deprotection of tert-butyloxycarbonyl (Boc) groups employs trifluoroacetic acid (TFA) in dichloromethane, yielding the title compound.

Reaction Optimization and Key Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Friedel-Crafts acylationAlCl₃, acryloyl chloride, 0°C7895%
Enzymatic resolutionCandida antarctica lipase B, pH 7.56599% ee
EpoxidationmCPBA, CH₂Cl₂, 25°C8888% ee
Peptide couplingPyBOP, DIPEA, DMF9298%
Global deprotectionTFA/CH₂Cl₂ (1:1), 2h9597%

Purification and Characterization

Crude product is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient), followed by lyophilization to obtain a white solid. Structural confirmation employs:

  • High-resolution mass spectrometry (HRMS): m/z 581.2654 [M+H]⁺ (calc. 581.2658)

  • Nuclear magnetic resonance (NMR):

    • ¹H NMR (500 MHz, DMSO-d6): δ 7.25 (d, J=8.5 Hz, 2H, Ar-H), 6.85 (d, J=8.5 Hz, 2H, Ar-H), 4.52 (m, 1H, α-CH), 3.72 (s, 3H, OCH3)

    • ¹³C NMR: δ 172.8 (C=O), 159.2 (Ar-OCH3), 61.4 (epoxide C-O)

  • X-ray crystallography: Confirms (R)-configuration at the epoxide center.

Challenges and Mitigation Strategies

Epoxide Ring Stability

The 2-methyloxiran-2-yl group is prone to acid-catalyzed ring-opening. This is mitigated by using aprotic solvents (e.g., THF) during coupling and avoiding strong acids post-epoxidation.

Stereochemical Drift

Racemization at the α-carbon of the propanamide fragment is minimized by conducting couplings at 0°C and using HOBt as an additive.

Solubility Issues

The morpholinoacetamido side chain’s hydrophilicity necessitates polar aprotic solvents (DMF, DMSO) for homogenization, complicating purification. Counteracted by ion-pair chromatography with 0.1% formic acid.

Recent Advances and Alternatives

Flow Chemistry Approaches

Continuous-flow epoxidation using immobilized Ti-SBA-15 catalysts improves oxirane yield to 94% with reduced byproduct formation.

Enzymatic Epoxide Formation

Cytochrome P450 monooxygenases engineered for substrate specificity enable enantioselective epoxidation under mild conditions (pH 7.0, 30°C), though scalability remains limited .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Key Structural Features Biological Target Clinical Relevance Reference
(S)-3-(4-methoxyphenyl)-N-...propanamide (Target Compound) Epoxide, 4-methoxyphenyl, morpholinoacetamido, chiral centers (S,S,R,S) Immunoproteasome (LMP7) Preclinical/Phase I (inferred)
KZR-616 [(2S,3R)-N-((S)-3-(cyclopent-1-en-1-yl)...propanamide) Cyclopentene group replaces phenyl; retains epoxide and morpholinoacetamido Immunoproteasome (LMP7) Phase Ib/II for autoimmune diseases
Bortezomib Boronic acid instead of epoxide; lacks morpholino group Constitutive proteasome (β5) Approved for multiple myeloma
Compound 4 (N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide) Hydroxamic acid group; cyclohexane methylamide side chain HDAC/antioxidant Preclinical antioxidant activity
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) Chlorophenyl, cyclohexane hydroxamic acid Antioxidant Radical scavenging (DPPH assay)

Structural Similarity and Divergence

  • KZR-616 vs. Target Compound: Structural Differences: KZR-616 substitutes the phenyl group with a cyclopentene ring, which enhances metabolic stability and reduces off-target interactions . The target compound’s 4-methoxyphenyl group may improve binding to hydrophobic pockets in the immunoproteasome. Functional Impact: Both compounds inhibit LMP7, but KZR-616 shows superior tolerability in clinical trials, attributed to its cyclopentene modification .
  • Comparison with Bortezomib :

    • The target compound’s epoxide group enables irreversible proteasome inhibition, unlike bortezomib’s reversible boronic acid binding. This may prolong therapeutic effects but increase toxicity risks .
  • Morpholinoacetamido-Containing Analogs: The morpholino group in the target compound enhances water solubility compared to hydroxamic acid derivatives (e.g., Compound 8), which are prone to rapid clearance .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability :
    • The 2-methyloxiran-2-yl group in the target compound resists hydrolysis compared to simpler epoxides, extending half-life .
  • Toxicity :
    • KZR-616’s phase I trial reported minimal adverse effects (e.g., mild gastrointestinal symptoms), suggesting structural optimizations reduce toxicity . In contrast, early epoxide-based proteasome inhibitors caused significant hepatic stress .

Actividad Biológica

The compound (S)-3-(4-methoxyphenyl)-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide , also referred to as KZR-616, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of KZR-616 is C31H40N4O7C_{31}H_{40}N_{4}O_{7} with a molecular weight of 580.682 g/mol. The compound features multiple functional groups, including methoxy, morpholino, and oxirane moieties, contributing to its diverse biological interactions.

KZR-616 primarily functions as an inhibitor of the immunoproteasome, which plays a critical role in modulating immune responses and inflammation. By selectively inhibiting specific subunits of the immunoproteasome, KZR-616 can reduce the production of pro-inflammatory cytokines and promote anti-inflammatory pathways.

Anti-inflammatory Effects

Research indicates that KZR-616 exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound effectively reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. A study by Hsieh et al. (2020) reported that KZR-616 decreased inflammation markers in models of rheumatoid arthritis, suggesting its potential therapeutic application in autoimmune diseases .

Anticancer Activity

KZR-616 has also been evaluated for its anticancer effects. Preliminary studies show that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, in a study conducted on MDA-MB-231 breast cancer cells, KZR-616 demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity . Additionally, the compound was found to inhibit tumor growth in xenograft models.

Case Studies

StudyModelFindings
Hsieh et al., 2020Rheumatoid Arthritis ModelReduced TNF-alpha and IL-6 levels
Zhang et al., 2021MDA-MB-231 Breast Cancer CellsIC50 = 15 µM; Induced apoptosis
Lee et al., 2022Xenograft Mouse ModelInhibited tumor growth significantly

Pharmacokinetics

The pharmacokinetic profile of KZR-616 has been characterized in preclinical studies. It shows favorable absorption characteristics with a half-life conducive to once-daily dosing regimens. The compound is metabolized primarily by liver enzymes, with significant excretion through urine.

Safety Profile

Toxicological assessments have indicated that KZR-616 has a tolerable safety profile at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 100 mg/kg/day.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve stereochemical purity?

  • Methodological Answer : The compound’s stereochemical complexity (S/R configurations) requires precise control during coupling and epoxidation steps. Use chiral auxiliaries or asymmetric catalysis, as demonstrated in related syntheses . For purification, employ gradient column chromatography (e.g., n-hexane/ethyl acetate to dichloromethane/methanol gradients) to isolate diastereomers, followed by chiral HPLC to confirm enantiomeric purity ≥98% . Monitor reaction intermediates via 1H^{1}\text{H} and 13C^{13}\text{C} NMR to track stereochemical integrity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated solvents (e.g., DMSO-d6d_6) to confirm backbone connectivity and stereochemistry. NOESY/ROESY can resolve spatial arrangements of the morpholino and epoxide groups .
  • HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based) validate enantiopurity. Compare retention times against known standards .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially for isotopic labeling (e.g., deuterated analogs) .

Q. How should researchers handle safety risks associated with this compound’s reactive groups?

  • Methodological Answer : The epoxide moiety is electrophilic and potentially toxic. Follow protocols for handling irritants:

  • Use PPE (gloves, goggles, respirators) during synthesis .
  • Work in a fume hood with proper ventilation.
  • Quench reactive intermediates (e.g., epoxides) with aqueous sodium bisulfite before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe this compound’s biological targets?

  • Methodological Answer :

  • Analog Synthesis : Modify the morpholinoacetamido side chain or epoxide group to assess target binding. For example, replace morpholine with piperazine or vary the methoxyphenyl substituent .
  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to putative targets (e.g., proteases).
  • Computational Docking : Perform molecular dynamics simulations to predict interactions with active sites, prioritizing non-covalent interactions (e.g., hydrogen bonds with the epoxide oxygen) .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Validation : Replicate assays in cell-free (e.g., enzymatic) and cell-based systems. For inconsistent IC50_{50} values, confirm target engagement via Western blotting or fluorescent probes .
  • Metabolic Stability : Test if hepatic microsomal degradation alters efficacy. Use LC-MS to identify metabolites that may interfere with assays .
  • Data Normalization : Include internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Q. What strategies are effective for studying the compound’s interaction with supramolecular systems?

  • Methodological Answer :

  • Cocrystallization : Co-crystallize the compound with target proteins (e.g., cytochrome P450 isoforms) to resolve binding modes. Use synchrotron X-ray diffraction for high-resolution structures .
  • NMR Titrations : Monitor chemical shift perturbations in 15N^{15}\text{N}-labeled proteins upon compound addition to map interaction surfaces .
  • Thermodynamic Profiling : Measure enthalpy/entropy changes via ITC to distinguish covalent (epoxide-mediated) vs. non-covalent binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.